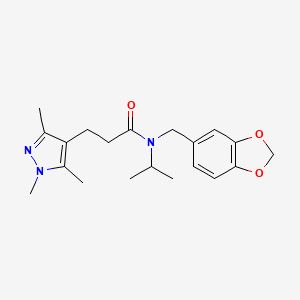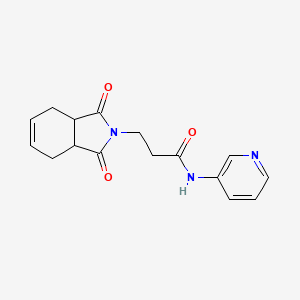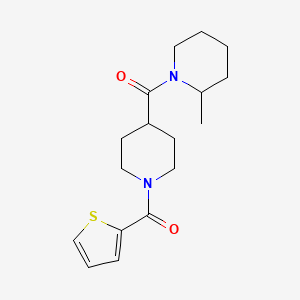![molecular formula C16H25Cl2N3O3 B4445769 3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B4445769.png)
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
Übersicht
Beschreibung
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Vorbereitungsmethoden
The synthesis of 3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the oxidation of imidazolines.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen from imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes.
Analyse Chemischer Reaktionen
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Addition: This reaction involves the addition of two or more molecules to form a single product.
Elimination: This reaction involves the removal of a molecule from a compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution reagents: Such as halogens, alkyl halides, and nucleophiles.
Addition reagents: Such as hydrogen gas, halogens, and water.
Elimination reagents: Such as acids, bases, and heat.
Major products formed from these reactions include various substituted imidazole derivatives, which have different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Wissenschaftliche Forschungsanwendungen
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as proteases and kinases, by binding to their active sites and preventing their activity. This inhibition can lead to the disruption of various cellular processes, including cell division, signal transduction, and metabolism .
Vergleich Mit ähnlichen Verbindungen
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Nocodazole: An antinematodal.
Metronidazole: A bactericidal agent.
Megazol: A trypanocidal agent.
Azathioprine: An anti-rheumatoid arthritis agent.
Dacarbazine: A treatment for Hodgkin’s disease.
Tinidazole: An antiprotozoal and antibacterial agent.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2ClH/c1-20-14-9-13(10-15(21-2)16(14)22-3)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEHDTFXIVHVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCCN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445697.png)
![2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B4445703.png)
![2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4445710.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)


![N-allyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445744.png)


![N-[(2-methoxynaphthalen-1-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride](/img/structure/B4445772.png)
![N-(2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445776.png)
![6-(4-morpholinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445783.png)
